1-(2-Aminohexyldisulfanyl)hexan-2-amine

Inflammation Polymorphonuclear Leukocyte IC50

1-(2-Aminohexyldisulfanyl)hexan-2-amine, commonly referred to as bis(2-aminohexyl)disulfide or BAHDS, is a synthetic, water-soluble organic disulfide (C12H28N2S2, MW 264.49 g/mol). It is structurally defined by a central disulfide bridge (-S-S-) linking two 2-aminohexyl chains.

Molecular Formula C12H28N2S2
Molecular Weight 264.5 g/mol
CAS No. 141364-75-2
Cat. No. B137482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminohexyldisulfanyl)hexan-2-amine
CAS141364-75-2
SynonymsBAHDS
bis(2-aminohexyl)disulfide
Molecular FormulaC12H28N2S2
Molecular Weight264.5 g/mol
Structural Identifiers
SMILESCCCCC(CSSCC(CCCC)N)N
InChIInChI=1S/C12H28N2S2/c1-3-5-7-11(13)9-15-16-10-12(14)8-6-4-2/h11-12H,3-10,13-14H2,1-2H3/t11-,12-/m0/s1
InChIKeyRZBYAJLLZSNUFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Aminohexyldisulfanyl)hexan-2-amine (CAS 141364-75-2): Procurement-Grade Physicochemical and Pharmacological Profile


1-(2-Aminohexyldisulfanyl)hexan-2-amine, commonly referred to as bis(2-aminohexyl)disulfide or BAHDS, is a synthetic, water-soluble organic disulfide (C12H28N2S2, MW 264.49 g/mol) [1]. It is structurally defined by a central disulfide bridge (-S-S-) linking two 2-aminohexyl chains . This compound is recognized in the biomedical literature as a potent inhibitor of polymorphonuclear leukocyte (PMN) functions in vitro and exhibits significant anti-inflammatory activity in murine models in vivo [2]. Its predicted physicochemical properties, including a density of 1.006 g/cm³ and a boiling point of 365.2°C at 760 mmHg, inform its handling and storage requirements .

Critical Procurement Differentiation for 1-(2-Aminohexyldisulfanyl)hexan-2-amine: Why In-Class Analogs Cannot Be Interchanged


While several symmetric diaminoalkyl disulfides exist, their biological activity and physicochemical properties are exquisitely sensitive to alkyl chain length and substitution [1]. The target compound, featuring a butyl substituent on each amine-bearing carbon, exhibits a distinct pharmacological profile compared to its methyl-substituted parent (bis(2-aminopropyl)disulfide) and its phenyl- or benzyl-substituted analogs [1]. Generic substitution with a closely related analog, such as bis(2-aminopropyl)disulfide, risks significant loss of in vitro potency and in vivo efficacy, as demonstrated in the quantitative evidence below. Furthermore, variations in predicted LogP and other handling properties underscore that even minor structural modifications translate to non-interchangeable material characteristics, making precise compound identification essential for reproducible research and industrial application .

1-(2-Aminohexyldisulfanyl)hexan-2-amine: Quantitative Comparator Evidence for Differentiated Procurement


Superior In Vitro Potency in Inhibiting PMN O2- Generation Compared to Parent Compound

The target compound (Compound II) demonstrated substantially greater inhibitory activity against formyl-Met-Leu-Phe (FMLP)-induced superoxide (O2-) generation in polymorphonuclear leukocytes (PMNs) than the parent anti-inflammatory compound, bis(2-aminopropyl)disulfide (Compound I). While Compound I exhibited activity, Compounds II, III, and IV showed 'much higher' inhibition [1]. Quantitatively, Compound II was identified as the most potent analog, with a reported IC50 value of 2.6 μM [1].

Inflammation Polymorphonuclear Leukocyte IC50

In Vivo Anti-Inflammatory Efficacy: Dose-Dependent Edema Inhibition Compared to Phenyl Analog

In a mouse model of serotonin-induced paw edema, the target compound (Compound II) demonstrated significant, dose-dependent anti-inflammatory activity. Subcutaneous administration of Compound II produced a 50% inhibitory dose (ID50) value of 10 mg/kg. In direct comparison, its phenyl-substituted analog, bis(2-amino-3-phenylpropyl) disulfide (Compound III), was more potent in this specific model, achieving an ID50 of 5 mg/kg [1]. This establishes a clear, quantitative efficacy ranking between the two analogs.

In Vivo Anti-inflammatory Edema Dose-Response

Absence of Local Irritant Activity in Paw Edema Model

In a localized administration model, the target compound (Compound II) and its phenyl analog (Compound III) were both evaluated for irritant activity. When administered directly into the mouse paw at a dose of 12.5 μg in 5 μL, neither compound induced edema, demonstrating a lack of direct irritant effects at this dose [1].

Irritancy Local Toxicity In Vivo

Broad-Spectrum In Vitro Inhibition of PMN Effector Functions

Beyond superoxide generation, the target compound (Compound II) was shown to inhibit a series of key activation processes in polymorphonuclear leukocytes (PMNs). At doses ranging from 10 to 100 μM, Compound II significantly inhibited chemotaxis, phagocytosis, and lysosomal enzyme release [1]. This broad functional inhibition was also observed for the phenyl (III) and benzyl (IV) analogs [1].

Neutrophil Chemotaxis Phagocytosis Lysosomal Enzyme Release

Physicochemical Differentiation via Predicted LogP and Density

Predicted physicochemical properties provide a basis for differentiation in handling and formulation. The target compound has a predicted density of 1.006 ± 0.06 g/cm³ and a predicted partition coefficient (LogP) of 4.80340 . While direct experimental comparison data for close analogs is not available, these values are significantly higher than those predicted for the parent methyl analog, bis(2-aminopropyl)disulfide, which has a predicted density of approximately 0.9333 g/mL and a lower, albeit not directly comparable, predicted LogP . The higher LogP of the target compound indicates greater lipophilicity, which can influence membrane permeability and distribution in biological systems.

Lipophilicity LogP Density Physicochemical Properties

Validated Research and Application Scenarios for 1-(2-Aminohexyldisulfanyl)hexan-2-amine Based on Quantitative Evidence


In Vitro Studies of Neutrophil (PMN) Activation and Oxidative Burst

Leverage the quantified IC50 of 2.6 μM for inhibiting FMLP-induced superoxide generation in PMNs [1]. This compound provides a potent and characterized tool for dissecting the signaling pathways involved in neutrophil oxidative burst, where the use of less potent or uncharacterized analogs could lead to ambiguous results.

In Vivo Murine Models of Acute Serotonin-Induced Inflammation

Utilize the established in vivo ID50 of 10 mg/kg (s.c.) for inhibiting serotonin-induced paw edema [1]. This compound offers a calibrated, moderate anti-inflammatory effect, suitable for studies where a strong inhibitor (e.g., the phenyl analog with ID50 = 5 mg/kg) might obscure subtle physiological responses or induce off-target effects.

Multi-Faceted Modulation of Phagocyte Function in Experimental Immunology

Employ the compound's broad inhibitory profile against PMN chemotaxis, phagocytosis, and lysosomal enzyme release (effective at 10-100 μM) to investigate the integrated response of phagocytes in complex inflammatory milieus [2]. This is particularly relevant for models of sterile inflammation or host-pathogen interactions where multiple effector functions are engaged.

Comparative Pharmacology and Structure-Activity Relationship (SAR) Studies

Use this compound as a key member of a diaminoalkyl disulfide analog series for SAR studies aimed at optimizing anti-inflammatory potency and physicochemical properties. The direct comparative data with parent (methyl) and phenyl analogs provides a quantitative foundation for understanding how alkyl chain substitution influences both in vitro and in vivo efficacy [1][2].

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